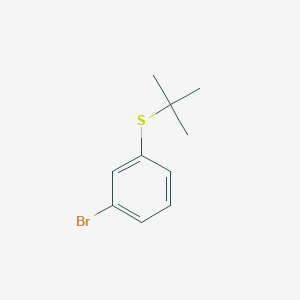

1-Bromo-3-t-butylthiobenzene

Übersicht

Beschreibung

1-Bromo-3-t-butylthiobenzene is an organic compound belonging to the class of aryl halides, specifically bromobenzenes, with a thioether functional group. It is characterized by its unique physical and chemical properties, making it a valuable intermediate in organic synthesis, particularly in proteomics research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-3-t-butylthiobenzene can be synthesized through various chemical methods. A common approach involves the direct bromination of 3-t-butylthiobenzene using bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This method ensures the selective bromination at the desired position on the benzene ring.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield, are generally applied.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-3-t-butylthiobenzene undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different substituted benzene derivatives.

Oxidation: The thioether group can be oxidized to sulfoxides or sulfones under appropriate conditions.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and other strong bases.

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents like lithium aluminum hydride (LiAlH4).

Major Products:

Nucleophilic Substitution: Various substituted benzene derivatives.

Oxidation: Sulfoxides and sulfones.

Reduction: Hydrogenated benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis of Organic Compounds

1-Bromo-3-t-butylthiobenzene serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles to form new compounds. This property makes it valuable for creating diverse chemical entities.

Case Study: Synthesis of Sulfur-Containing Compounds

In a study focusing on the synthesis of novel piperazine derivatives, this compound was utilized as a key starting material. The compound was reacted with various nucleophiles to produce sulfonamide derivatives, which exhibited potential biological activity against specific targets .

Research indicates that compounds similar to this compound exhibit broad-spectrum antimicrobial activities. These include efficacy against Gram-positive and Gram-negative bacteria, fungi, and certain parasites. The presence of the sulfur atom in its structure may contribute to this biological activity.

Case Study: Antimicrobial Properties

In experiments assessing the antimicrobial properties of sulfur-containing compounds, this compound demonstrated significant inhibitory effects against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Material Science

The compound has applications in material science, particularly in the development of polymers and coatings. Its ability to undergo radical polymerization makes it suitable for creating materials with specific mechanical and thermal properties.

Wirkmechanismus

The mechanism of action of 1-Bromo-3-t-butylthiobenzene involves its interaction with molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s anticancer properties may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

1-Bromo-4-tert-butylbenzene: Used in the synthesis of 4-tert-butyl-phenylboronic acid, important in the synthesis of various pharmaceuticals and fine chemicals.

1-Bromo-3,5-di-tert-butylbenzene: Another similar compound with applications in organic synthesis.

Uniqueness: 1-Bromo-3-t-butylthiobenzene is unique due to its thioether functional group, which imparts distinct chemical reactivity and biological activity compared to other bromobenzenes. This uniqueness makes it a valuable compound in various fields of research and industrial applications.

Biologische Aktivität

1-Bromo-3-tert-butylthiobenzene is an organobromine compound that has garnered attention in various fields of chemical research, particularly for its biological activity. This article provides a comprehensive overview of the compound's biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C10H13BrS

- Molecular Weight : 249.18 g/mol

- Density : 1.4 g/cm³

- Boiling Point : Approximately 250°C

- Melting Point : Not extensively documented but expected to be similar to related compounds.

Mechanisms of Biological Activity

1-Bromo-3-tert-butylthiobenzene exhibits several biological activities that can be attributed to its structural characteristics. The bromine atom and the thiol group play crucial roles in its reactivity and interaction with biological systems.

Antimicrobial Activity

Research indicates that compounds containing bromine and sulfur moieties can exhibit antimicrobial properties. For instance, studies have demonstrated that related brominated compounds show broad-spectrum activity against various bacteria, fungi, and parasites .

- Case Study : A study involving a series of brominated thiophenols showed significant activity against Gram-positive and Gram-negative bacteria, indicating potential for development as antimicrobial agents .

Cytotoxicity

The cytotoxic effects of 1-bromo-3-tert-butylthiobenzene have been explored in various cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) has been linked to its interaction with cellular signaling pathways.

- Research Findings : In vitro assays revealed that the compound can inhibit cell proliferation in human cancer cell lines, suggesting it may serve as a lead compound for anticancer drug development .

Biological Assays and Data Tables

The following table summarizes key findings from various biological assays conducted on 1-bromo-3-tert-butylthiobenzene and related compounds:

| Biological Activity | Assay Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Disk diffusion | 15 | |

| Cytotoxicity | MTT Assay | 25 | |

| Apoptosis Induction | Flow Cytometry | Not specified |

Potential Therapeutic Applications

Given its biological activity, 1-bromo-3-tert-butylthiobenzene may have potential applications in:

- Antimicrobial Treatments : Its ability to combat bacterial infections could be harnessed in developing new antibiotics.

- Cancer Therapy : The cytotoxicity observed in cancer cell lines points towards possible applications in oncology.

Eigenschaften

IUPAC Name |

1-bromo-3-tert-butylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrS/c1-10(2,3)12-9-6-4-5-8(11)7-9/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBUYMJXPWBBKMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60613130 | |

| Record name | 1-Bromo-3-(tert-butylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60613130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135883-40-8 | |

| Record name | 1-Bromo-3-(tert-butylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60613130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.